

A Head-to-Head Comparison: TRAP-6 vs. SFLLRN for PAR1 Activation

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Compound of Interest

Compound Name: **TRAP-6**

Cat. No.: **B1681360**

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For researchers, scientists, and drug development professionals, understanding the nuances of Protease-Activated Receptor 1 (PAR1) activation is critical for advancements in thrombosis, inflammation, and cancer research. This guide provides an objective comparison of two widely used PAR1 agonists, **TRAP-6** and SFLLRN, supported by experimental data and detailed protocols.

At the forefront of PAR1 research are the synthetic peptide agonists **TRAP-6** (Thrombin Receptor Activator Peptide 6) and SFLLRN. It is crucial to understand that SFLLRN (Ser-Phe-Leu-Leu-Arg-Asn) is the amino acid sequence that constitutes the active component of **TRAP-6**.^{[1][2][3]} Therefore, in functional assays, they are essentially the same entity. This guide will delve into their mechanism of action, comparative efficacy in key cellular assays, and the signaling pathways they trigger.

Mechanism of Action: Mimicking Thrombin's Cleavage

PAR1 is a G-protein coupled receptor (GPCR) that is uniquely activated by proteolytic cleavage of its N-terminus by proteases like thrombin. This cleavage unmasks a new N-terminal sequence, SFLLRN, which then acts as a "tethered ligand," binding to the receptor's extracellular loop 2 to initiate downstream signaling.^[4] Both **TRAP-6** and the free peptide SFLLRN mimic this tethered ligand, directly activating PAR1 without the need for proteolytic cleavage.^[5]

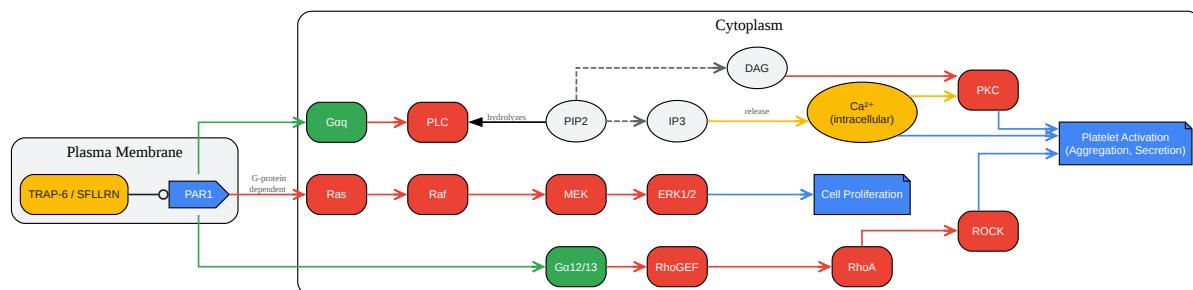
Performance Data: A Quantitative Look

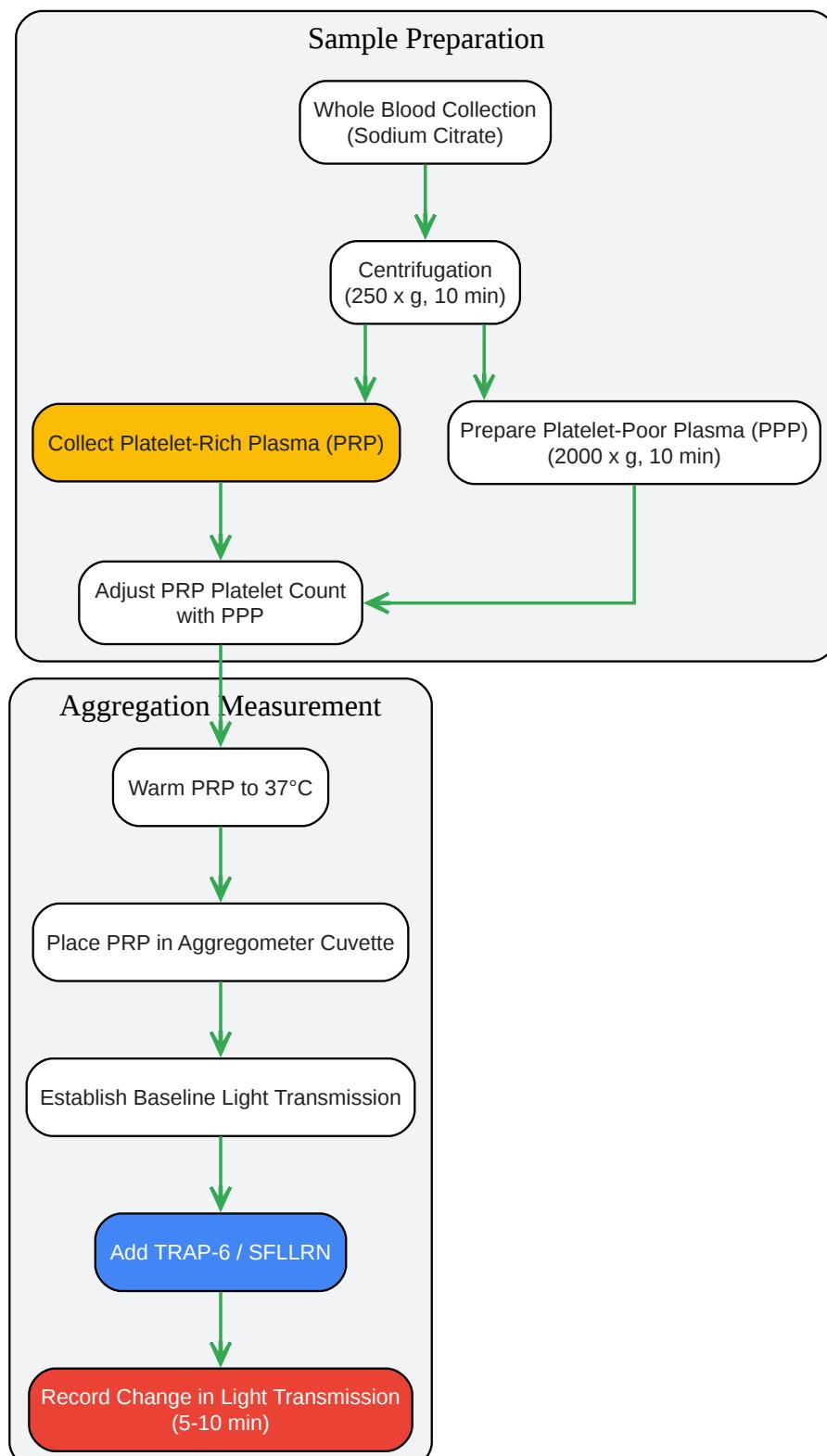
The efficacy of **TRAP-6** (SFLLRN) in activating PAR1 has been quantified in various functional assays. Below is a summary of its performance, providing key parameters for experimental design.

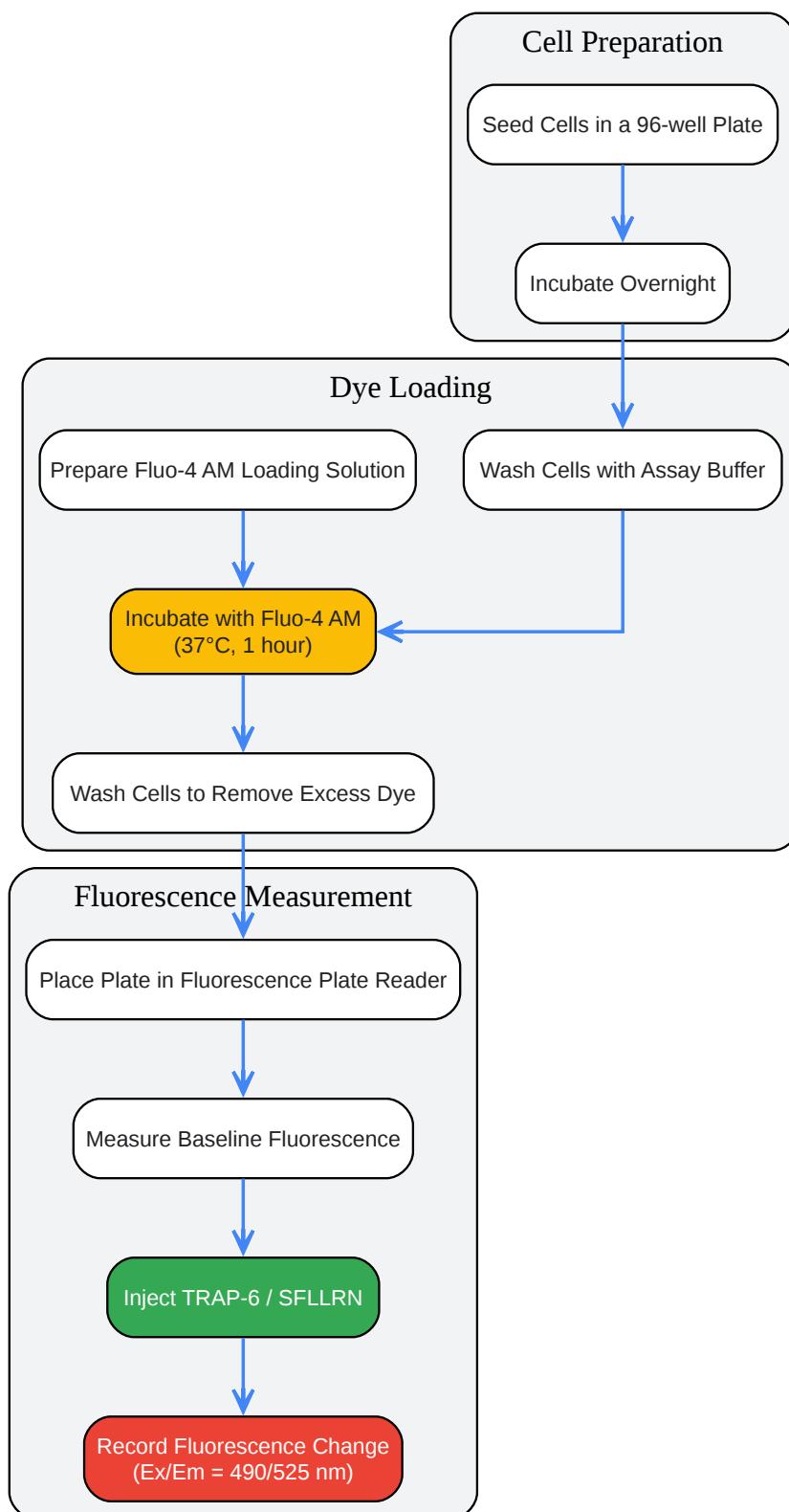
Assay	Cell Type/System	Agonist	Key Parameter	Value
Platelet Aggregation	Human Platelet-Rich Plasma	TRAP-6	EC50	~0.8 µM[1][2][5]
Calcium Mobilization	Human Platelets	SFLLRN	Threshold for max aggregation	5 µM[6]
ERK1/2 Phosphorylation	Endothelial Cells	PAR1-activating peptide	Concentration for activation	50 µM[7]

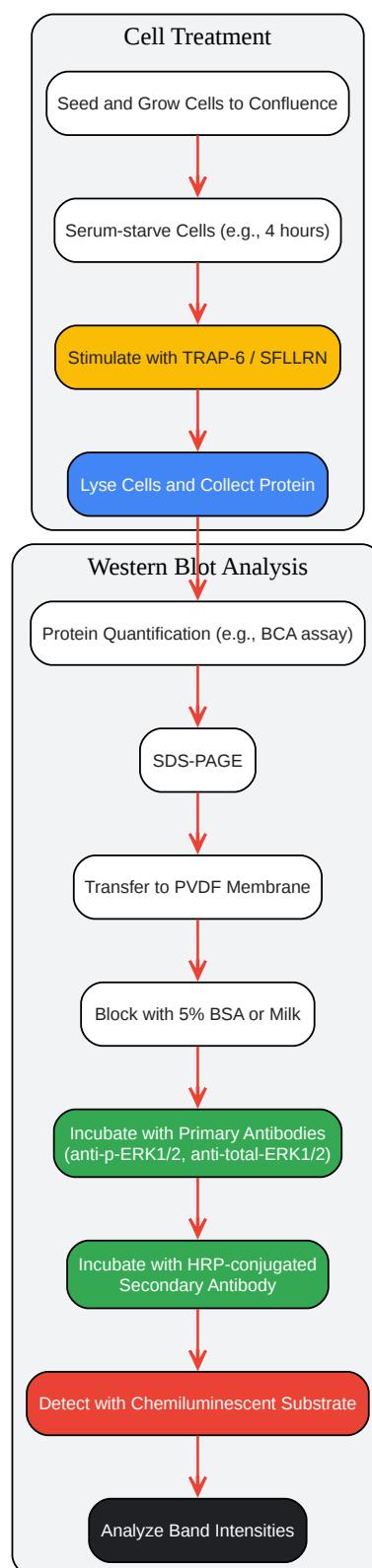
Signaling Pathways of PAR1 Activation

Upon activation by **TRAP-6** or SFLLRN, PAR1 couples to multiple heterotrimeric G-proteins, primarily G α q, G α 12/13, and G α i.[8] This initiates a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of the Ras-Raf-MEK-ERK (MAPK) pathway.







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